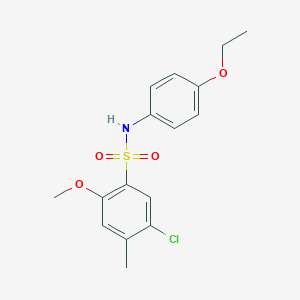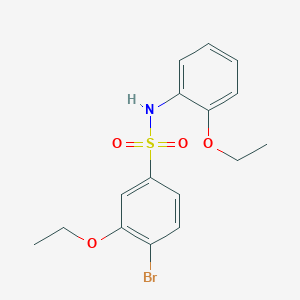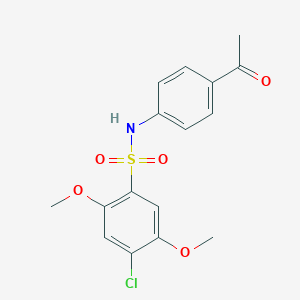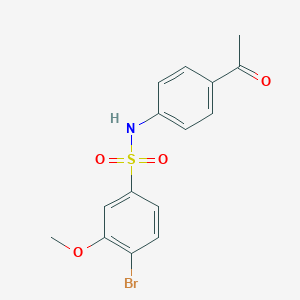![molecular formula C16H25NO2S B229134 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)
2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine, also known as TPSD, is a chemical compound that has been extensively studied for its potential applications in scientific research. TPSD has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用機序
The mechanism of action of 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine involves the binding of the compound to the catalytic domain of PKC, thereby preventing the enzyme from phosphorylating its target substrates. This results in a range of downstream effects, including alterations in gene expression, changes in cellular morphology, and alterations in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine are diverse and depend on the specific experimental conditions and cell types being studied. Some of the effects that have been reported include alterations in cell morphology, changes in gene expression, and alterations in cell signaling pathways. Additionally, 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine has been found to induce apoptosis (programmed cell death) in certain cell types, making it a potentially useful tool for studying the mechanisms of cell death and survival.
実験室実験の利点と制限
One of the key advantages of 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine is its ability to selectively inhibit the activity of PKC, which can be a difficult enzyme to study due to its complex regulation and involvement in multiple cellular processes. Additionally, 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine has been found to be relatively stable and non-toxic, making it a safe and reliable tool for use in laboratory experiments. However, one limitation of 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine is that it may not be effective in all cell types or experimental conditions, and its effects can be difficult to interpret due to the complex nature of PKC signaling pathways.
将来の方向性
There are a number of potential future directions for research involving 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine. One area of interest is the development of new compounds that can selectively target different isoforms of PKC, which may have different functions in different cell types. Additionally, 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine and related compounds may have potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders, which are characterized by dysregulation of PKC signaling pathways. Finally, further research is needed to fully understand the mechanisms of action of 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine and related compounds, and to determine their potential applications in a variety of experimental systems.
合成法
2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine can be synthesized using a number of different methods, including the reaction of piperidine with 2,3,4-trimethylbenzenesulfonyl chloride. This reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and can be carried out in a variety of solvents including dichloromethane and tetrahydrofuran.
科学的研究の応用
2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine has been used extensively in scientific research due to its ability to selectively inhibit the activity of certain enzymes. Specifically, 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine has been found to inhibit the activity of the enzyme protein kinase C (PKC), which plays a key role in a variety of cellular processes including signal transduction, gene expression, and cell growth and differentiation.
特性
分子式 |
C16H25NO2S |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
2,6-dimethyl-1-(2,3,4-trimethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C16H25NO2S/c1-11-9-10-16(15(5)14(11)4)20(18,19)17-12(2)7-6-8-13(17)3/h9-10,12-13H,6-8H2,1-5H3 |
InChIキー |
XWNYEZAFWQJENH-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1S(=O)(=O)C2=C(C(=C(C=C2)C)C)C)C |
正規SMILES |
CC1CCCC(N1S(=O)(=O)C2=C(C(=C(C=C2)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![N-(4-{[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229072.png)
